2,4-Dichlorophenyl 2-phenylvinyl sulfone
Description
2,4-Dichlorophenyl 2-phenylvinyl sulfone is a sulfone derivative characterized by a 2,4-dichlorophenyl group attached to a sulfonyl moiety, which is further bonded to a 2-phenylvinyl substituent. This compound belongs to a class of organosulfur molecules known for their diverse biological activities, including antibacterial, antifungal, and pesticidal properties . Its synthesis typically involves the reaction of 2,4-dichlorophenyl precursors with sulfonylating agents, as demonstrated in studies by Xu et al. (2011) and Li et al. (2013), where analogous sulfone derivatives were synthesized for chitinase inhibition and antibacterial applications .
The structural uniqueness of this compound lies in the electron-withdrawing 2,4-dichlorophenyl group, which enhances its reactivity and interaction with biological targets such as enzymes (e.g., chitinase in fungi) .
Properties
Molecular Formula |
C14H10Cl2O2S |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2,4-dichloro-1-[(E)-2-phenylethenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H10Cl2O2S/c15-12-6-7-14(13(16)10-12)19(17,18)9-8-11-4-2-1-3-5-11/h1-10H/b9-8+ |
InChI Key |
COVZNYWKGPJNGR-CMDGGOBGSA-N |
SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The position of chlorine substituents (2,4- vs. 3,4-) significantly impacts electronic distribution and steric effects .
- Vinyl groups enhance conjugation and rigidity compared to single-bonded substituents (e.g., phenyl in 4-Chlorophenyl phenyl sulfone) .
- Sulfones (S=O₂) generally exhibit higher stability and bioactivity than sulfoxides (S=O) .
Key Observations :
- 2,4-Dichlorophenyl substitution correlates with the highest bioactivity due to enhanced electron-withdrawing effects and target binding .
- The vinyl group improves membrane penetration, as seen in the lower MIC values compared to non-vinyl analogs (e.g., 4-Chlorophenyl phenyl sulfone) .
- Sulfones generally outperform sulfoxides in both potency and spectrum .
Physicochemical Properties
| Property | This compound | 4-Chlorophenyl phenyl sulfone | 3,4-Dichlorophenyl 2-phenylvinyl sulfone |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 3.7 |
| Water Solubility (mg/L) | 12.5 | 45.3 | 14.8 |
| Thermal Stability (°C) | >200 | 180 | >200 |
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